molecular formula C7H8N2O2S B3052725 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide CAS No. 443987-59-5

1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B3052725
CAS No.: 443987-59-5
M. Wt: 184.22 g/mol
InChI Key: QBMJWJJDVZNBTE-UHFFFAOYSA-N
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Description

1-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 1615-06-1) is a bicyclic heterocyclic compound featuring a benzo-fused 1,2,5-thiadiazole core with two sulfonyl oxygen atoms and a methyl substituent at the N1 position. Its molecular formula is C₇H₈N₂O₂S (molecular weight: 184.21 g/mol). Key physicochemical properties include a predicted density of 1.452 g/cm³, melting point of 181–183°C, and a pKa of ~5.62, indicative of weak acidity. The compound’s structure combines aromaticity with electron-deficient sulfone groups, enabling applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-9-7-5-3-2-4-6(7)8-12(9,10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMJWJJDVZNBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634706
Record name 1-Methyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443987-59-5
Record name 1-Methyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and a methylating agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares structural parameters and electronic properties of 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide with related derivatives:

Compound Name Molecular Formula S=O Bond Length (Å) S–N Bond Length (Å) Melting Point (°C) Key Applications/Properties
This compound C₇H₈N₂O₂S 1.429–1.438* 1.670–1.713* 181–183 PET ligands, NET inhibitors
Phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide (IGISIA01) C₁₄H₈N₂O₂S 1.432/1.417 1.686/1.691 >250† Magnetic materials, radical anions
Pyreno[4,5-c][1,2,5]thiadiazole 10,10-dioxide (ONIPEH) C₁₈H₁₀N₂O₂S 1.417/1.434 1.691/1.683 >300† Electron acceptors
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide (PEXQEO) C₁₄H₁₀N₂O₂S 1.426‡ 1.685‡ 245–247 Precursor for thiadiazolines
6-Bromo-1-methyl-1,3-dihydro-benzo[c][1,2,5]thiadiazole 2,2-dioxide C₇H₇BrN₂O₂S N/A N/A N/A Radiolabeling intermediates

* Inferred from structurally similar compounds in .
Predicted based on extended aromaticity.
Average values for neutral 1,2,5-thiadiazole 1,1-dioxides.

Key Observations:

  • Electronic Effects : The methyl group in the 1-methyl derivative reduces electron-withdrawing effects compared to phenyl-substituted analogs (e.g., 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide), enhancing solubility in polar solvents.
  • Bond Lengths: Sulfonyl (S=O) and S–N bond lengths in the 1-methyl derivative (~1.43 Å and ~1.69 Å, respectively) align with averages observed in phenanthro- and pyreno-fused analogs, suggesting similar resonance stabilization.
  • Thermal Stability: Extended aromatic systems (e.g., pyreno-fused derivatives) exhibit higher melting points due to increased π-stacking interactions.

Biological Activity

1-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide (CAS: 443987-59-5) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

  • Molecular Formula : C7H8N2O2S
  • Molecular Weight : 184.22 g/mol
  • Purity : 99.99%
  • Structural Features : The compound features a thiadiazole ring fused with a benzene moiety, contributing to its biological properties.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate thiadiazole precursors with methylating agents. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. A study evaluating various thiadiazole derivatives found that compounds containing the benzo[1,2,5]thiadiazole structure demonstrated potent antifungal and antibacterial properties.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntifungal10 µg/mL
Compound BAntibacterial15 µg/mL
This compoundAntifungal12 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

In vivo studies have shown that certain thiadiazole derivatives exhibit antiviral activity against Tobacco Mosaic Virus (TMV). The curative activity of these compounds was evaluated at various concentrations, indicating promising results for further development.

Table 2: Curative Activity Against TMV

CompoundConcentration (μg/mL)Inhibition (%)
Compound C50047.2
Compound D50049.9
This compound500Not Yet Evaluated

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thiadiazole ring can enhance biological activity. For instance:

  • Halogen Substituents : Compounds with halogen atoms at the para position on the phenyl ring exhibited improved antifungal activity.
  • Functional Groups : The presence of electron-withdrawing groups was correlated with increased potency against various pathogens.

Case Studies

A notable study focused on the synthesis and evaluation of several thiadiazole derivatives highlighted the potential of compounds like this compound in treating fungal infections. The results demonstrated that these compounds could outperform existing antifungal agents in specific assays.

Q & A

Q. How can 1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide be synthesized, and what methods are used for structural characterization?

  • Methodology : The compound is synthesized via multi-step pathways, often involving alkylation or amination of precursor benzothiadiazole scaffolds. For example, precursors like HAPTHI are custom-synthesized by ABX Advanced Biochemical Compounds, with detailed routes described by Neill et al. . Structural characterization employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography (referencing CCDC entries for related compounds) .

Q. What computational methods are suitable for predicting the electronic properties of benzothiadiazole derivatives?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used. Becke’s exchange-correlation functional (incorporating exact exchange terms) improves accuracy for thermochemical properties like ionization potentials and electron affinities . The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, is also effective for modeling correlation energies .

Q. Which spectroscopic techniques are critical for confirming the structure of benzothiadiazole-based compounds?

  • Methodology : High-resolution NMR (¹H/¹³C) identifies substituent patterns, while Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups like sulfone (S=O) stretches. Mass spectrometry (ESI-TOF) validates molecular weight, and X-ray diffraction (XRD) resolves crystal structures .

Q. What safety protocols are essential when handling benzothiadiazole derivatives in laboratory settings?

  • Methodology : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in fume hoods to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Emergency procedures include rinsing exposed skin/eyes and consulting a physician .

Advanced Research Questions

Q. How can radiochemical yields of [¹¹C]Me@HAPTHI be optimized for in vivo norepinephrine transporter (NET) imaging?

  • Methodology : Key factors include reaction temperature (50–70°C), solvent choice (DMF or acetonitrile), and precursor concentration. Automated synthesis using TRACERlab FX C Pro systems improves reproducibility. Base selection (e.g., NaOH) also impacts methylation efficiency .

Q. What strategies resolve discrepancies in binding affinity data for benzothiadiazole-based NET ligands?

  • Methodology : Standardize membrane preparation protocols (e.g., NET-expressing cell lines) and ligand concentration ranges. Competitive binding assays with reference compounds (e.g., nisoxetine) control for variability. Data normalization using Ki values reduces inter-lab differences .

Q. How does methyl substitution influence the pharmacokinetics of benzothiadiazole dioxides in preclinical models?

  • Methodology : Methyl groups enhance lipophilicity (log P), improving blood-brain barrier penetration. In vivo stability is assessed via metabolite profiling (HPLC-MS) in plasma and brain homogenates. Comparative studies with non-methylated analogs quantify pharmacokinetic advantages .

Q. What role does exact exchange play in DFT calculations for benzothiadiazole derivatives?

  • Methodology : Exact exchange terms in functionals like B3LYP correct self-interaction errors, critical for accurately modeling redox potentials and charge-transfer properties. Becke’s work demonstrates that including 20–25% exact exchange reduces deviations in atomization energies to <3 kcal/mol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide
Reactant of Route 2
1-methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide

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